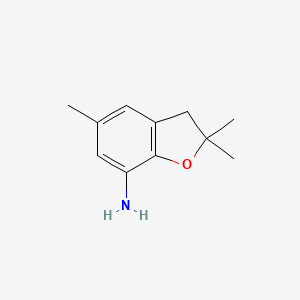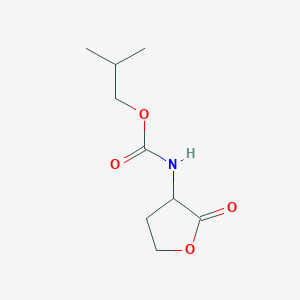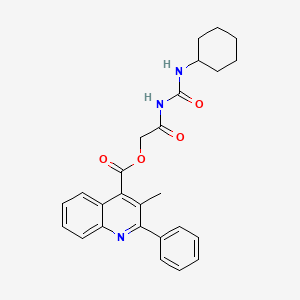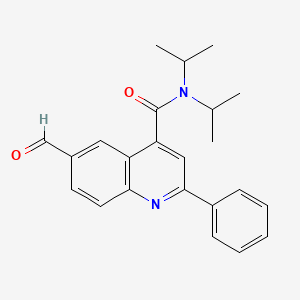![molecular formula C27H24N8O4 B12898926 8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine CAS No. 478015-68-8](/img/structure/B12898926.png)
8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)amino)-2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound that features a unique structure combining multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)amino)-2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the Pyrido[3,4-b]indole Core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Coupling Reactions: The pyrido[3,4-b]indole core is then coupled with a phenylamine derivative using a palladium-catalyzed cross-coupling reaction.
Nucleoside Formation: The final step involves the formation of the nucleoside structure, which is achieved through glycosylation reactions using protected sugar derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and purine moieties.
Reduction: Reduction reactions can be performed on the nitro groups if present in the precursor molecules.
Substitution: Nucleophilic substitution reactions are common, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines from nitro groups.
Applications De Recherche Scientifique
8-((4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)amino)-2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Pharmacology: It is investigated for its potential therapeutic effects in various diseases, including cancer and viral infections.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 8-((4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)amino)-2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Pyrido[3,4-b]indole: A simpler structure that forms the core of the compound.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: Another derivative with potential medicinal applications.
Uniqueness
The uniqueness of 8-((4-(9H-Pyrido[3,4-b]indol-9-yl)phenyl)amino)-2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one lies in its complex structure, which combines multiple functional groups and allows for diverse interactions with biological targets
Propriétés
Numéro CAS |
478015-68-8 |
|---|---|
Formule moléculaire |
C27H24N8O4 |
Poids moléculaire |
524.5 g/mol |
Nom IUPAC |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-pyrido[3,4-b]indol-9-ylanilino)-1H-purin-6-one |
InChI |
InChI=1S/C27H24N8O4/c28-26-32-24-23(25(38)33-26)31-27(35(24)22-11-20(37)21(13-36)39-22)30-14-5-7-15(8-6-14)34-18-4-2-1-3-16(18)17-9-10-29-12-19(17)34/h1-10,12,20-22,36-37H,11,13H2,(H,30,31)(H3,28,32,33,38)/t20-,21+,22+/m0/s1 |
Clé InChI |
GSQYJJBAZXOVTD-BHDDXSALSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)N5C6=CC=CC=C6C7=C5C=NC=C7)CO)O |
SMILES canonique |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)N5C6=CC=CC=C6C7=C5C=NC=C7)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


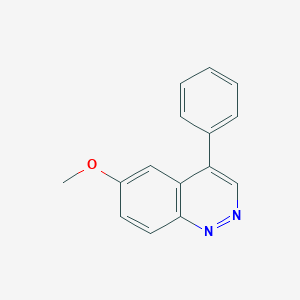
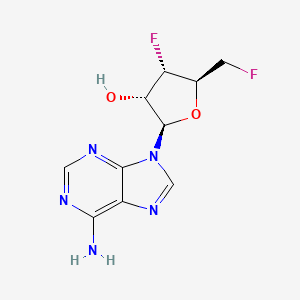



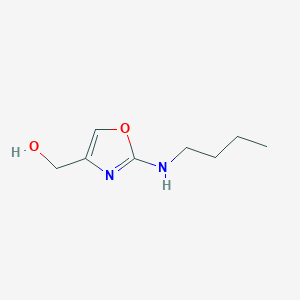
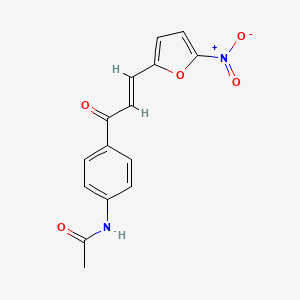
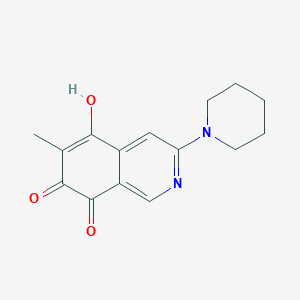
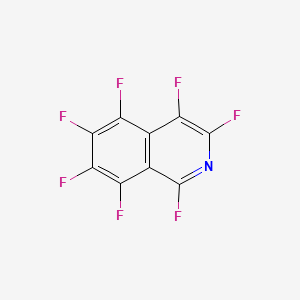
![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)
